
4-Fenilpentan-2-ona
Descripción general
Descripción
4-Phenylpentan-2-one, also known as P2P, is a chemical compound that is commonly used in the synthesis of illicit drugs such as methamphetamine and amphetamine. Despite its association with illegal drug production, P2P has significant scientific research applications in the fields of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Síntesis orgánica
4-Fenilpentan-2-ona es un compuesto químico que se utiliza a menudo en la síntesis orgánica . Su estructura y propiedades únicas lo convierten en un reactivo versátil en la creación de una amplia gama de compuestos orgánicos .
Productos farmacéuticos
En la industria farmacéutica, la this compound puede utilizarse como bloque de construcción en la síntesis de varios fármacos. Su capacidad para reaccionar con una variedad de otros compuestos la convierte en una herramienta valiosa en el diseño y desarrollo de fármacos.
Industria de la fragancia
This compound encuentra aplicación en la industria de la fragancia. Su perfil aromático único puede contribuir a la complejidad y profundidad de varias formulaciones de fragancias.
Ciencia de los materiales
En la ciencia de los materiales, la this compound se puede utilizar en la síntesis de polímeros y otros materiales . Su reactividad y características estructurales pueden influir en las propiedades de los materiales resultantes .
Química analítica
This compound se puede utilizar como patrón analítico en varios tipos de análisis químicos . Puede servir como compuesto de referencia en técnicas como la espectrometría de masas y la cromatografía .
Bioquímica
En bioquímica, la this compound se puede utilizar en el estudio de reacciones enzimáticas y otros procesos biológicos . Sus interacciones con las moléculas biológicas pueden proporcionar información sobre los mecanismos de estos procesos .
Propiedades
IUPAC Name |
4-phenylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOVWIRLZABVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939181 | |
| Record name | 4-Phenylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17913-10-9 | |
| Record name | 4-Phenyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17913-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylpentan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017913109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 4-Phenylpentan-2-one be synthesized?
A1: 4-Phenylpentan-2-one can be synthesized starting from trans-β-methylcinnamic acid. [] Firstly, trans-β-methylcinnamic acid is converted to its corresponding acid chloride, β-methylcinnamoyl chloride. Reacting this acid chloride with dimethyl cadmium yields 4-Phenylpent-3-en-2-one. Subsequent catalytic hydrogenation of 4-Phenylpent-3-en-2-one leads to the formation of 4-Phenylpentan-2-one.
Q2: What is significant about the stereochemistry of 4-Phenylpentan-2-one synthesis?
A2: The catalytic hydrogenation of 4-Phenylpent-3-en-2-ol, a precursor to 4-Phenylpentan-2-one, introduces a new chiral center at the C4 carbon. [] This results in the formation of two diastereomeric racemates of 4-Phenylpentan-2-ol. The ratio of these diastereomers provides insight into the stereoselectivity of the hydrogenation reaction. This highlights the importance of understanding reaction conditions and their influence on the stereochemical outcome of the synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
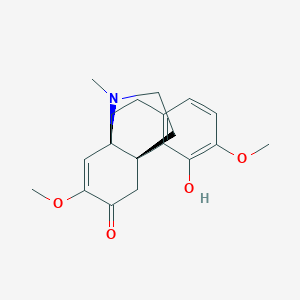
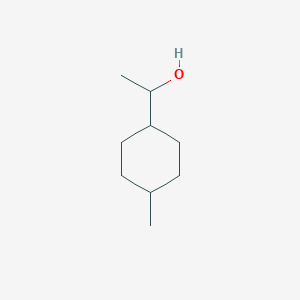

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)
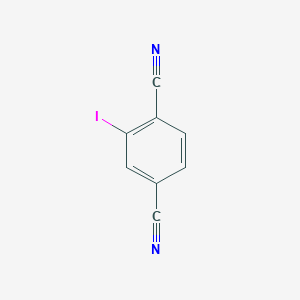
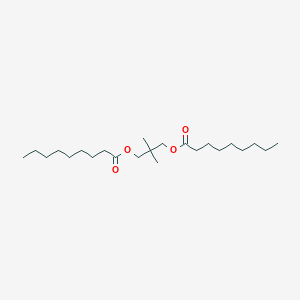
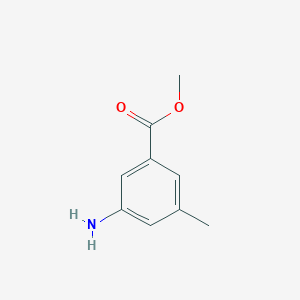
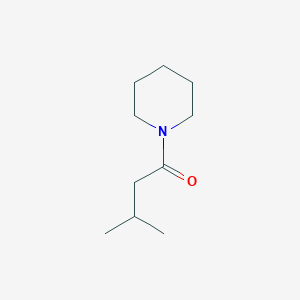

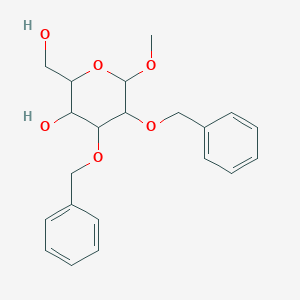

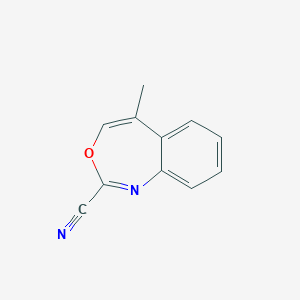
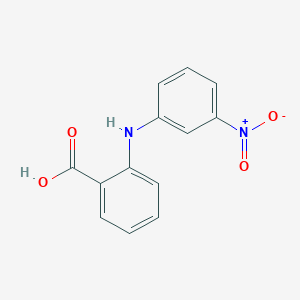
![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)
